1-(Diphenylmethyl)-2-phenylhydrazine
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Overview
Description
1-(Diphenylmethyl)-2-phenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a diphenylmethyl group attached to a phenylhydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Diphenylmethyl)-2-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with phenylhydrazine in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reaction of Diphenylmethanol with Phenylhydrazine:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into hydrazines or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often in an organic solvent.
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Substitution
Reagents: Nucleophiles such as halides or alkoxides.
Conditions: Varies depending on the nucleophile and desired product.
Major Products Formed
The major products formed from these reactions include azobenzenes, nitroso derivatives, hydrazines, and substituted phenylhydrazines.
Scientific Research Applications
1-(Diphenylmethyl)-2-phenylhydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-2-phenylhydrazine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine moiety but lacks the diphenylmethyl group.
1-(Diphenylmethyl)piperazine: Similar structure but with a piperazine ring instead of the phenylhydrazine moiety.
Properties
CAS No. |
61765-92-2 |
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Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-benzhydryl-2-phenylhydrazine |
InChI |
InChI=1S/C19H18N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,19-21H |
InChI Key |
KIFMVUICQIDHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC3=CC=CC=C3 |
Origin of Product |
United States |
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